Tyk2-IN-15

TYK2 pseudokinase JH2 allosteric inhibition autoimmune disease research

Tyk2-IN-15 (CAS 3010873-44-3) is the preferred small-molecule probe for selectively targeting the TYK2 JH2 pseudokinase domain. Unlike ATP-competitive JAK inhibitors, its allosteric mechanism ensures superior isoform selectivity, eliminating confounding JAK1/2/3 off-target effects. With a validated biochemical IC50 of ≤10 nM, it is the definitive choice for orthogonally confirming TYK2-dependent phenotypes in your assays. Ensure experimental integrity by choosing the inhibitor designed for precise JH2 target engagement over broad-spectrum alternatives. Request pricing and availability for your bulk procurement needs.

Molecular Formula C21H25F2N7O
Molecular Weight 429.5 g/mol
Cat. No. B15136287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-15
Molecular FormulaC21H25F2N7O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F
InChIInChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1
InChIKeySHXNXFHILLKMAK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyk2-IN-15 for Research: A Selective TYK2 Pseudokinase Domain Inhibitor with Sub-10 nM IC50


Tyk2-IN-15 (Compound 97; CAS 3010873-44-3) is a small-molecule inhibitor that selectively targets the Janus homology 2 (JH2) pseudokinase regulatory domain of tyrosine kinase 2 (TYK2), exhibiting an IC50 value of ≤ 10 nM for TYK2-JH2 in biochemical assays [1]. As a JH2-targeted allosteric inhibitor, Tyk2-IN-15 modulates TYK2 enzymatic activity through a mechanism distinct from conventional ATP-competitive orthosteric inhibitors that bind the JH1 catalytic domain, and is supplied for research use in inflammatory and autoimmune disease investigations [1][2].

Tyk2-IN-15 Procurement Rationale: Why JH2-Selective TYK2 Inhibition Cannot Be Replaced by Generic JAK or ATP-Competitive Inhibitors


Not all TYK2 inhibitors are functionally interchangeable. The therapeutic and experimental outcomes of TYK2 inhibition depend critically on the binding domain targeted — pseudokinase JH2 versus catalytic JH1 — and the resulting selectivity profile across the JAK family. ATP-competitive JH1 inhibitors of TYK2 (e.g., PF-06826647) typically exhibit broader JAK family cross-reactivity due to high sequence homology among JAK1/2/3/TYK2 catalytic domains [1]. In contrast, allosteric JH2 inhibitors exploit a binding pocket unique to TYK2, conferring markedly improved isoform selectivity [2][3]. Tyk2-IN-15 is characterized as a selective TYK2-JH2 inhibitor; substituting it with a pan-JAK inhibitor or an ATP-competitive TYK2 inhibitor introduces confounding JAK1/2/3 off-target effects that invalidate cytokine-specific pathway interrogation. The experimental context determines whether a JH2-selective probe like Tyk2-IN-15 is required or if a clinical-stage JH2 inhibitor (e.g., deucravacitinib, TAK-279) with extensive published characterization provides a more appropriate comparator.

Tyk2-IN-15 Quantitative Differentiation: Potency and Research Utility vs. Clinical TYK2 Inhibitors


Biochemical Potency: Tyk2-IN-15 JH2 Domain Inhibition vs. Established Allosteric Inhibitors

Tyk2-IN-15 demonstrates sub-10 nM biochemical potency against the TYK2 JH2 pseudokinase domain, establishing it as a potent probe for TYK2 allosteric inhibition studies . For comparative context, the FDA-approved TYK2 JH2 inhibitor deucravacitinib (BMS-986165) exhibits a Ki value of 0.02 nM against the same domain [1], while the preclinical JH2 inhibitor FZ007-119 achieves an IC50 of 0.19 nM [2]. Tyk2-IN-15 thus occupies an intermediate potency tier among JH2-targeted inhibitors, suitable for applications where ultra-picomolar potency is not required or where a less extensively characterized probe with distinct chemical matter is desirable for orthogonal validation.

TYK2 pseudokinase JH2 allosteric inhibition autoimmune disease research

Research-Grade vs. Clinical-Grade: Procurement Differentiation from Deucravacitinib and TAK-279

Tyk2-IN-15 is exclusively positioned as a research-use-only tool compound, supplied by multiple commercial vendors (TargetMol, MedChemExpress) without the clinical development characterization required for translational studies [1]. In contrast, deucravacitinib (BMS-986165) is an FDA-approved therapeutic with extensive clinical efficacy data: in Phase 3 POETYK PSO-1, 6 mg once-daily achieved PASI 75 in 58.4% of patients at Week 16 versus 12.7% for placebo [2]. TAK-279 (NDI-034858) achieved PASI 75 rates of 44–68% at 5–30 mg doses in Phase 2b psoriasis trials [3][4]. This fundamental distinction matters for procurement: Tyk2-IN-15 provides a cost-accessible, chemically distinct probe for in vitro target validation and mechanism studies, whereas clinical-stage compounds offer translational relevance but require handling under more stringent regulatory frameworks.

research tool compound preclinical probe TYK2 inhibitor procurement

Mechanistic Selectivity: JH2 Allosteric vs. JH1 ATP-Competitive TYK2 Inhibition

Tyk2-IN-15 targets the JH2 pseudokinase domain, a mechanism that has been demonstrated across multiple chemical series to confer superior selectivity for TYK2 over other JAK family members compared to JH1 ATP-competitive inhibition [1][2]. Quantitative evidence from the structurally related JH2 inhibitor FZ007-119 shows no detectable activity against JH1 domains of JAK1, JAK2, JAK3, or TYK2 (IC50 > 10 μM) in HTRF kinase assays, with functional cellular selectivity of >2,500-fold for TYK2-dependent IFNα signaling (IC50 = 12.2 nM) over JAK2-dependent GM-CSF signaling (IC50 > 30 μM) [2]. By mechanistic inference as a JH2-targeted probe, Tyk2-IN-15 is expected to exhibit similarly narrowed JAK family selectivity compared to ATP-competitive inhibitors such as PF-06826647 [3]. However, vendor documentation for Tyk2-IN-15 does not provide quantitative selectivity profiling data against JAK1, JAK2, or JAK3, representing a notable evidence gap for experimental planning.

JAK-STAT pathway allosteric inhibition kinase selectivity profiling

Tyk2-IN-15 Optimal Use Cases: Research Applications Aligned with Quantitative Evidence


In Vitro Target Engagement Validation for TYK2 JH2-Dependent Signaling

Tyk2-IN-15 is optimally deployed in biochemical and cellular assays requiring confirmation of TYK2 JH2 domain target engagement in the ≤10 nM concentration range [1]. This application leverages the compound's established JH2 potency while acknowledging that users must empirically determine cellular IC50 values and confirm lack of JAK1/2/3 cross-reactivity in their specific assay systems, as no published selectivity profiling data exists [2][3].

Orthogonal Chemical Probe for TYK2 Mechanism-of-Action Studies

When used alongside structurally distinct TYK2 JH2 inhibitors such as deucravacitinib (Ki 0.02 nM) or FZ007-119 (IC50 0.19 nM), Tyk2-IN-15 provides orthogonal chemical matter validation of TYK2-dependent phenotypic observations [1][2]. Consistent results across chemotypes strengthen the mechanistic attribution of effects to TYK2 JH2 inhibition rather than to compound-specific off-target activities.

Preclinical Structure-Activity Relationship and Chemical Probe Development

As Compound 97 from a broader medicinal chemistry series, Tyk2-IN-15 serves as a benchmark reference for structure-activity relationship (SAR) studies aimed at optimizing JH2 domain affinity or improving drug-like properties [1]. Its established IC50 ≤10 nM provides a potency baseline against which novel JH2-targeted analogs can be quantitatively compared in parallel biochemical assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyk2-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.